molecular formula C16H24N2O2 B044681 Noralfentanil CAS No. 61086-18-8

Noralfentanil

Cat. No.: B044681
CAS No.: 61086-18-8
M. Wt: 276.37 g/mol
InChI Key: ULOZGJWEIWAWML-UHFFFAOYSA-N
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Description

Norsufentanil is a synthetic opioid analgesic and a metabolite of sufentanil. It is known for its potent analgesic properties and is used in various medical applications to manage severe pain. Norsufentanil is part of the 4-anilidopiperidine class of synthetic opioids, which are known for their high potency and efficacy in pain management.

Mechanism of Action

Target of Action

Noralfentanil, also known as Norsufentanil, is a synthetic opioid analgesic. It predominantly interacts with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, spinal cord, and other tissues .

Mode of Action

This compound binds to the opioid mu-receptors, leading to a variety of effects. The binding of the drug stimulates the exchange of GTP for GDP on the G-protein complex . This interaction results in an increase in the patient’s tolerance for pain and a decrease in the perception of suffering, although the presence of the pain itself may still be recognized .

Biochemical Pathways

This compound undergoes extensive metabolism via two major pathways, forming this compound and N-phenylpropionamide . This metabolism is carried out by the cytochrome P4503A (CYP3A) enzymes, specifically CYP3A4 and CYP3A5 . The metabolism of this compound can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

It is known that the compound is metabolized by human liver microsomal cyp3a5 in addition to cyp3a4 . This suggests that this compound’s bioavailability may be influenced by factors that affect the activity of these enzymes, such as genetic polymorphisms .

Result of Action

The principal pharmacologic effects of this compound are exerted on the central nervous system . Its primary actions of therapeutic value are analgesia and sedation . By binding to the opioid mu-receptors, this compound increases the patient’s tolerance for pain and decreases the perception of suffering .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of non-specific esterases in blood and tissues throughout the body can affect the duration of action of certain opioids . Additionally, factors that affect the activity of the CYP3A enzymes, such as genetic polymorphisms, can influence the metabolism and hence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norsufentanil can be synthesized through various chemical reactions. One common method involves the construction of the alkynyl group on norsufentanil followed by copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction . This method allows for the creation of novel triazole-containing derivatives of norsufentanil, which have been evaluated for their radioligand binding affinities and anti-nociceptive activities .

Industrial Production Methods: Industrial production of norsufentanil typically involves the use of advanced organic synthesis techniques. The process may include multiple steps of chemical reactions, purification, and quality control to ensure the final product meets the required standards for medical use. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Norsufentanil undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen or the addition of hydrogen, leading to the conversion of functional groups.

    Substitution: Involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Norsufentanil has several scientific research applications, including:

    Chemistry: Used as a reference compound in the synthesis of novel opioid analogues and derivatives.

    Biology: Studied for its interactions with opioid receptors and its effects on pain modulation.

    Medicine: Used in clinical research to develop new pain management therapies and to understand the pharmacokinetics and pharmacodynamics of opioid analgesics.

    Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Properties

IUPAC Name

N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOZGJWEIWAWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209964
Record name Noralfentanil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61086-18-8
Record name Noralfentanil
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noralfentanil
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Record name Noralfentanil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide
Source European Chemicals Agency (ECHA)
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Record name NORALFENTANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO6G3L550Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Noralfentanil
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

A mixture of 52 parts of N-[4-(methoxymethyl)-1-(phenylmethyl)-4-piperidinyl]-N-phenylpropanamide and 200 parts of acetic acid is hydrogenated at normal pressure and at room temperature with 3 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated. The residue is taken up in water, cooled and alkalized with ammonium hydroxide. The product is extracted with trichloromethane. The extract is washed with water, dried, filtered and evaporated, yielding N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide as an oily residue.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Norsufentanil interact with its target and what are the downstream effects?

A: Norsufentanil exerts its analgesic effects primarily by binding to μ-opioid receptors (MORs). [, ] These receptors belong to the G protein-coupled receptor (GPCR) superfamily. Upon binding, Norsufentanil triggers a cascade of intracellular signaling events. This includes the inhibition of adenylate cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels subsequently decrease neuronal excitability by modulating ion channels, ultimately leading to pain relief.

Q2: What is the Structure-Activity Relationship (SAR) of Norsufentanil? How do structural modifications impact its activity, potency, and selectivity?

A: Norsufentanil's structure significantly influences its interaction with opioid receptors. Research has focused on synthesizing novel Norsufentanil analogs with modifications to enhance its pharmacological profile. For instance, a study explored the synthesis of Norsufentanil analogs containing a triazole ring. [] These modifications aimed to improve binding affinity, selectivity for specific opioid receptor subtypes, and potentially mitigate undesirable side effects.

Q3: What analytical methods are commonly employed to characterize and quantify Norsufentanil?

A: A variety of analytical techniques are employed in Norsufentanil research. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is commonly used to detect Norsufentanil and its metabolites in biological matrices like urine. [] This method enables the identification and quantification of the compound with high sensitivity and specificity.

Q4: Are there any known resistance mechanisms to Norsufentanil and how does it relate to other opioids?

A: While the provided research doesn't directly address Norsufentanil resistance mechanisms, it's essential to consider the broader context of opioid pharmacology. Prolonged opioid use can lead to tolerance and dependence, reducing their effectiveness over time. Research on related fentanyl analogs suggests that mechanisms of tolerance and dependence may involve receptor desensitization, changes in receptor trafficking, and alterations in downstream signaling pathways. [] These adaptations in the nervous system necessitate higher doses to achieve the same analgesic effect, potentially increasing the risk of overdose.

Q5: What are the toxicological concerns associated with Norsufentanil and what safety measures are crucial when handling this compound?

A: Norsufentanil, similar to other potent opioids, carries a significant risk of respiratory depression, especially at high doses or with improper use. [] Given its potency, even small amounts can have severe consequences.

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